rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
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Overview
Description
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine atom, a methyl group, and an amine group on an indene scaffold, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves the following steps:
Bromination: The starting material, 3-methyl-2,3-dihydro-1H-indene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative to introduce the amine group at the 1-position.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted products with different functional groups replacing the bromine atom.
Scientific Research Applications
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(Dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
Uniqueness
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is unique due to its specific substitution pattern on the indene scaffold. The presence of both a bromine atom and an amine group in a cis configuration provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H13BrClN |
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Molecular Weight |
262.57 g/mol |
IUPAC Name |
(1S,3R)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-6-4-10(12)8-3-2-7(11)5-9(6)8;/h2-3,5-6,10H,4,12H2,1H3;1H/t6-,10+;/m1./s1 |
InChI Key |
AEJYRJGDXHSWQS-SXNOSCCBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=C1C=C(C=C2)Br)N.Cl |
Canonical SMILES |
CC1CC(C2=C1C=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
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